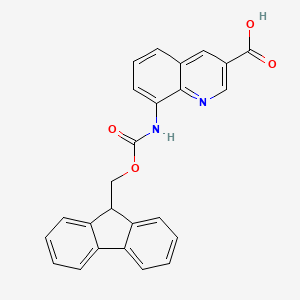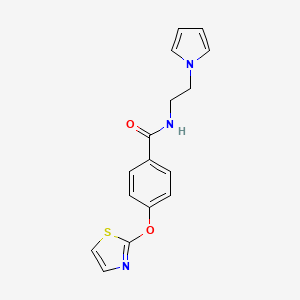
N-(2-(1H-pyrrol-1-yl)ethyl)-4-(thiazol-2-yloxy)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-(1H-pyrrol-1-yl)ethyl)-4-(thiazol-2-yloxy)benzamide: is a synthetic organic compound that features a pyrrole ring, a thiazole ring, and a benzamide moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(1H-pyrrol-1-yl)ethyl)-4-(thiazol-2-yloxy)benzamide typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or primary amines.
Attachment of the Ethyl Linker: The pyrrole ring is then alkylated using ethyl bromide or ethyl iodide in the presence of a base such as potassium carbonate.
Formation of the Thiazole Ring: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Coupling of the Thiazole and Benzamide Moieties: The thiazole ring is then coupled with 4-hydroxybenzamide using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
化学反应分析
Types of Reactions
N-(2-(1H-pyrrol-1-yl)ethyl)-4-(thiazol-2-yloxy)benzamide can undergo various chemical reactions, including:
Oxidation: The pyrrole ring can be oxidized to form pyrrole-2,5-dione derivatives.
Reduction: The benzamide moiety can be reduced to form the corresponding amine.
Substitution: The thiazole ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Pyrrole-2,5-dione derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted thiazole derivatives.
科学研究应用
N-(2-(1H-pyrrol-1-yl)ethyl)-4-(thiazol-2-yloxy)benzamide has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Pharmaceuticals: It may serve as an intermediate in the synthesis of pharmaceutical agents.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
作用机制
The mechanism of action of N-(2-(1H-pyrrol-1-yl)ethyl)-4-(thiazol-2-yloxy)benzamide involves its interaction with molecular targets such as enzymes or receptors. The pyrrole and thiazole rings can participate in π-π stacking interactions, hydrogen bonding, and coordination with metal ions, which can modulate the activity of the target proteins. The benzamide moiety can further enhance binding affinity through additional hydrogen bonding and hydrophobic interactions.
相似化合物的比较
Similar Compounds
N-(2-(1H-pyrrol-1-yl)ethyl)-4-(thiazol-2-yl)benzamide: Lacks the oxygen atom in the thiazole ring.
N-(2-(1H-pyrrol-1-yl)ethyl)-4-(thiazol-2-yloxy)aniline: Replaces the benzamide moiety with an aniline group.
N-(2-(1H-pyrrol-1-yl)ethyl)-4-(thiazol-2-yloxy)benzoic acid: Replaces the benzamide moiety with a benzoic acid group.
Uniqueness
N-(2-(1H-pyrrol-1-yl)ethyl)-4-(thiazol-2-yloxy)benzamide is unique due to the presence of both the thiazole and benzamide moieties, which can provide a distinct set of interactions with biological targets
属性
IUPAC Name |
N-(2-pyrrol-1-ylethyl)-4-(1,3-thiazol-2-yloxy)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O2S/c20-15(17-7-11-19-9-1-2-10-19)13-3-5-14(6-4-13)21-16-18-8-12-22-16/h1-6,8-10,12H,7,11H2,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHRNCLVGONECQH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)CCNC(=O)C2=CC=C(C=C2)OC3=NC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
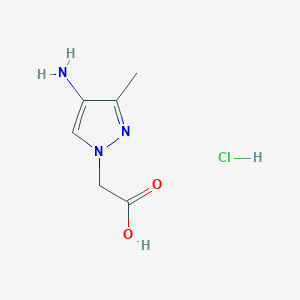
![2-Methyl-3-[(piperidin-4-yl)methoxy]quinoxaline](/img/structure/B2456153.png)
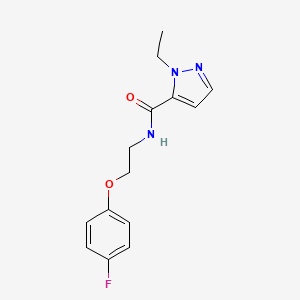
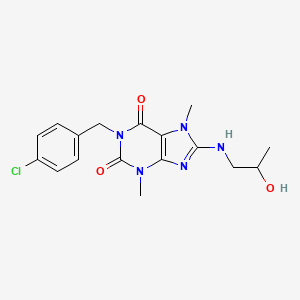
![(E)-N-(5-methoxybenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-3-(4-nitrophenyl)acrylamide hydrochloride](/img/structure/B2456159.png)
![N-((3R,6S)-6-methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine hydrochloride](/img/structure/B2456160.png)

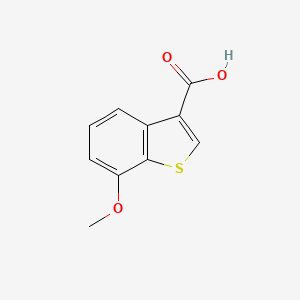
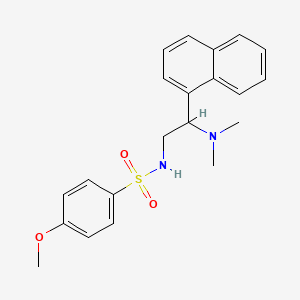
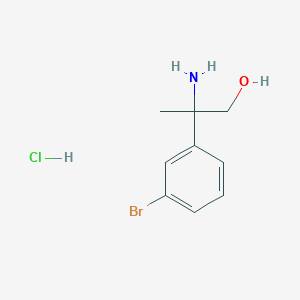
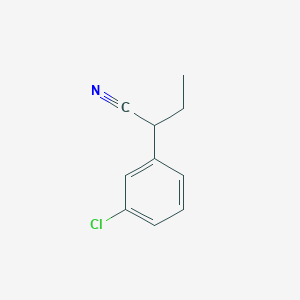

![Benzyl 4-[(2,4,5-trimethylbenzenesulfonyl)oxy]benzoate](/img/structure/B2456174.png)
